![molecular formula C18H16N6O B2989752 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2319721-52-1](/img/structure/B2989752.png)

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,3-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring .

Synthesis Analysis

Triazoles can be synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . A Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates can be used to synthesize 1,2,3-triazole hybrids .

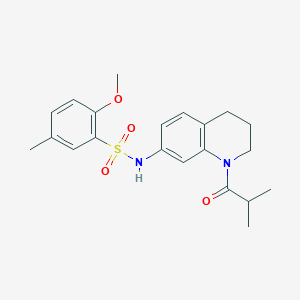

Molecular Structure Analysis

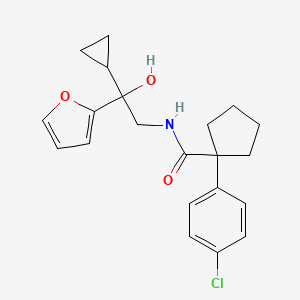

The molecular structure of 1,2,3-triazoles involves a five-membered ring containing two carbon atoms and three nitrogen atoms . The exact structure of “N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide” would need to be determined through methods such as NMR spectroscopy .

Chemical Reactions Analysis

1,2,3-Triazoles can undergo a variety of chemical reactions, including cycloadditions, N-arylations, and cross-coupling reactions . The specific reactions that “N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide” can undergo would depend on its exact structure and the conditions under which it is reacted.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For example, the parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C .

Applications De Recherche Scientifique

Antimicrobial Therapy

The hybrid structure of this compound, which includes azaheterocycles, has been identified as a modern approach in antimicrobial therapy . Its ability to act against resistant strains makes it a valuable asset in the development of new antimicrobial agents.

Cancer Research

This compound is used as a Wnt pathway inhibitor, which is significant in cancer research . The Wnt signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is often associated with cancer. Inhibitors like this compound can help in understanding and potentially treating various cancers.

Alzheimer’s Disease Research

The triazole derivatives of this compound have been studied as gamma-secretase modulators . Gamma-secretase is an enzyme complex critical in the development of Alzheimer’s disease, and modulating its activity can lead to new therapeutic approaches.

Drug Discovery

The 1,2,3-triazole core of the compound is structurally similar to amide bonds, which are common in many drugs . This similarity can be exploited in drug discovery to create new molecules with potential therapeutic effects.

Supramolecular Chemistry

Due to its aromatic character and hydrogen bonding ability, this compound can be used in supramolecular chemistry applications . It can contribute to the design of new materials with specific properties.

Chemical Biology

In chemical biology, the compound’s core structure can be used for bioconjugation . This process involves attaching biomolecules to each other, which is essential for understanding biological processes and developing diagnostic tools.

Fluorescent Imaging

The compound’s structure allows for its use in fluorescent imaging . This application is crucial in biological research, as it helps visualize cellular components and track biological processes in real-time.

Materials Science

The stability and unique properties of the compound make it suitable for materials science research . It can be used to develop new materials with desired characteristics for various industrial applications.

Mécanisme D'action

Target of Action

It is known that 1,2,3-triazoles, a core structure in this compound, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are used in drug discovery .

Mode of Action

Triazoles are known to form hydrogen bonds and bipolar interactions, allowing them to interact with biomolecular targets . The mechanism of interaction generally involves the addition of an amine to a carbonyl group, forming a carbinolamine intermediate, followed by the elimination of a water molecule, leading to the formation of an imine .

Biochemical Pathways

Triazoles and their derivatives have been reported to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

1,2,3-triazoles are known for their high chemical stability, resistance to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . These properties could potentially influence the bioavailability of the compound.

Result of Action

Triazoles and their derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, and anti-inflammatory effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. 1,2,3-triazoles are known for their stability under various conditions, suggesting that they may be relatively unaffected by environmental factors .

Propriétés

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O/c25-18(14-6-7-15-16(10-14)20-12-19-15)23-17(11-24-21-8-9-22-24)13-4-2-1-3-5-13/h1-10,12,17H,11H2,(H,19,20)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNNXINSFHVDNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC4=C(C=C3)N=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2989669.png)

![4-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)butanamide](/img/structure/B2989673.png)

![benzo[b]thiophen-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2989677.png)

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2989678.png)

![4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2989680.png)

![N-[3-(Tert-butylsulfonylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2989681.png)

![4-(3-{1-Azaspiro[4.5]dec-3-en-1-yl}-3-oxopropoxy)-3-methoxybenzaldehyde](/img/structure/B2989683.png)

![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)phenyl 2-methoxybenzoate](/img/structure/B2989690.png)

![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2989692.png)